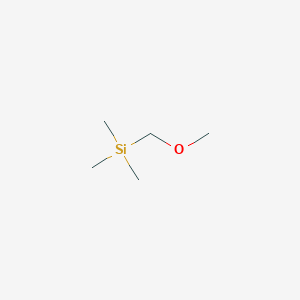

(Methoxymethyl)trimethylsilane

Vue d'ensemble

Description

Synthesis Analysis

- One-pot synthesis methods have been developed for various α-vinyl,ω-methoxysilyl polyethylene oligomers, utilizing silane reagents such as trimethoxymethylsilane. This method combines catalyzed chain growth with efficient deactivation, leading to complex polymer architectures (Khedaioui et al., 2020).

Molecular Structure Analysis

- The molecular structure of compounds related to (methoxymethyl)trimethylsilane, such as octakis(trimethylsilyl)cyclotetrasilane, has been characterized, with preliminary X-ray structure determination indicating a planar four-membered ring (Chen & Gaspar, 1982).

Chemical Reactions and Properties

- Studies on electron ionization induced metastable decompositions of isomeric compounds related to (methoxymethyl)trimethylsilane have revealed complex rearrangements and fragmentation patterns, indicating intricate chemical behavior (Sekiguchi et al., 1998).

- The Claisen ortho ester rearrangement with trimethyl β-(methoxy)orthopropionate, a related compound, demonstrates the utility of (methoxymethyl)trimethylsilane derivatives in the preparation of specific acrylates (Raucher et al., 1980).

Physical Properties Analysis

- Research on compounds like polysiloxanes, which can be derived from (methoxymethyl)trimethylsilane, has revealed insights into their solubility, stability, and film-forming properties, providing a basis for understanding the physical properties of (methoxymethyl)trimethylsilane-related materials (Gunji et al., 2015).

Chemical Properties Analysis

- The preparation and characterization of polymethacrylates and polyacrylates containing mesogenic groups derived from (methoxymethyl)trimethylsilane have been explored, highlighting the chemical versatility and potential applications of such materials (Percec & Tomazos, 1989).

Applications De Recherche Scientifique

Synthesis of Alkoxymethylsilanes : (Methoxymethyl)trimethylsilane is used as a building block in the synthesis of alkoxymethylsilanes, which are valuable in various chemical syntheses. A method was developed to synthesize these compounds efficiently, overcoming previous challenges (Suga, Miyamoto, Watanabe, & Yoshida, 1999).

Preparation of α-Ketoamides : The compound is used in the transformation of acid chlorides into secondary α-ketoamides through aminocarbonylation. This process is significant as it avoids the reaction of α-ketoamides with carbamoylsilane in situ (Ma, Liu, & Chen, 2016).

Electrolyte Solvents in Li-ion Batteries : Novel silane compounds, including derivatives of (Methoxymethyl)trimethylsilane, are explored as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules demonstrate potential in improving battery performance due to their ability to dissolve various lithium salts (Amine, Wang, Vissers, Zhang, Rossi, & West, 2006).

Grafting onto Silanol Containing Surfaces : Methoxysilanes, including (Methoxymethyl)trimethylsilane, are used for grafting onto silanol containing surfaces. This process is vital for modifying surfaces to achieve desired hydrophilic or hydrophobic properties (García, Benito, Guzmán, & Tiemblo, 2007).

Dielectric Thin Films in Electronics : It is utilized in the deposition of dielectric thin films in electronics, particularly for producing low-permittivity dielectric materials, crucial in advanced electronic devices (Loboda, 1999).

Production of Silicon-Containing Coatings : The compound is used in the gas-phase thermal decomposition process for creating silicon-containing coatings. This method is efficient for chemical vapor phase deposition (Pola, Alexandrescu, Morjan, & Sorescu, 1990).

Transaminative Desilylation : It undergoes transaminative desilylation, a reaction important in the study of amine oxidase and its inactivation mechanisms (Wang, Venkataraman, Klein, & Sayre, 1992).

Mécanisme D'action

Target of Action

(Methoxymethyl)trimethylsilane, also known as (Trimethylsilyl)methyl methyl ether , is primarily used as a reagent in various chemical reactions. Its primary targets are the reactant molecules in these reactions, where it acts as a silylating agent .

Mode of Action

The compound interacts with its targets by donating a trimethylsilyl group to the reactant molecule. This process, known as silylation, can increase the stability of the reactant, making it more resistant to degradation during subsequent steps in the reaction .

Biochemical Pathways

(Methoxymethyl)trimethylsilane is involved in various chemical reactions, particularly those involving silylation. The exact pathways affected can vary depending on the specific reaction in which the compound is used. In general, the addition of a trimethylsilyl group can alter the properties of the reactant molecule, potentially affecting its reactivity, stability, and other characteristics .

Pharmacokinetics

As a chemical reagent, (Methoxymethyl)trimethylsilane is typically used in controlled laboratory or industrial settings, and its pharmacokinetic properties (ieIt’s known that the compound is a liquid at room temperature, with a density of 0758 g/mL at 25 °C .

Result of Action

The primary result of (Methoxymethyl)trimethylsilane’s action is the silylation of the target molecule. This can enhance the molecule’s stability and other properties, facilitating its use in subsequent reaction steps .

Safety and Hazards

Propriétés

IUPAC Name |

methoxymethyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14OSi/c1-6-5-7(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNQXAYCPNTVHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80163581 | |

| Record name | (Methoxymethyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14704-14-4 | |

| Record name | (Methoxymethyl)trimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014704144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Methoxymethyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Methoxymethyl)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

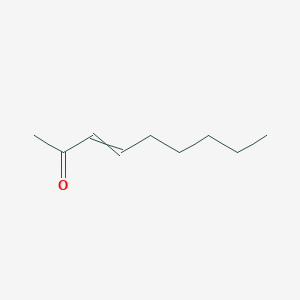

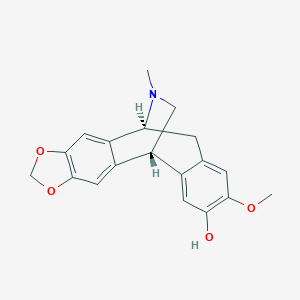

Feasible Synthetic Routes

Q & A

Q1: What are the limitations of traditional methods for synthesizing alkoxymethylsilanes, and how does the method described in this paper address these limitations?

A1: Traditional attempts to synthesize alkoxymethylsilanes via direct substitution reactions with alkoxide ions at the carbon adjacent to silicon were unsuccessful []. The steric hindrance around this carbon atom likely prevented the nucleophilic attack of the alkoxide. The new method utilizes a two-step approach. First, (methoxymethyl)trimethylsilane undergoes bromination with N-bromosuccinimide and 2,2′-azobisisobutyronitrile (NBS/AIBN). This generates a more reactive intermediate. Second, the bromine atom is substituted by an alcohol in the presence of triethylamine, producing the desired alkoxy-substituted silane. This approach circumvents the steric hindrance issue by forming a more reactive intermediate, allowing for successful alcohol substitution.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]-](/img/structure/B88707.png)